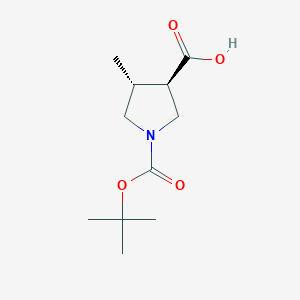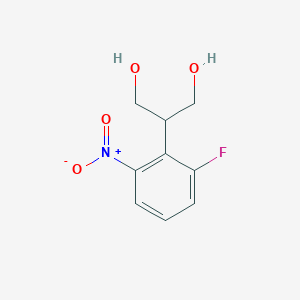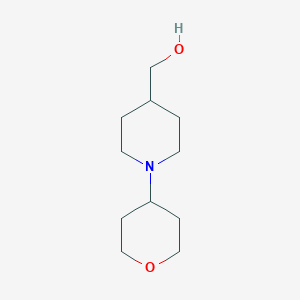
(1-四氢-2H-吡喃-4-基哌啶-4-基)甲醇
描述
(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused to a piperidine ring, with a methanol group attached to the piperidine ring.
科学研究应用
(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of various industrial chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Formation of the Piperidine Ring: This involves the cyclization of a suitable amine precursor.
Coupling of the Rings: The tetrahydropyran and piperidine rings are then coupled through a series of reactions, often involving the use of protecting groups to ensure selectivity.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
作用机制
The mechanism of action of (1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological effects, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
(1-Tetrahydro-2H-pyran-4-yl)piperidine: Lacks the methanol group but has a similar ring structure.
4-Piperidinemethanol: Lacks the tetrahydropyran ring but has a similar methanol group attached to the piperidine ring.
Uniqueness
(1-Tetrahydro-2H-pyran-4-ylpiperidin-4-yl)methanol is unique due to the presence of both the tetrahydropyran and piperidine rings, along with the methanol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[1-(oxan-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-9-10-1-5-12(6-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFFCOHKYPIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


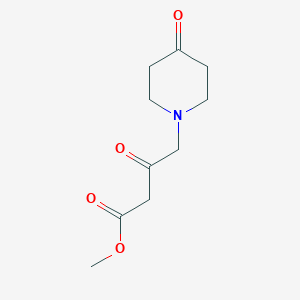

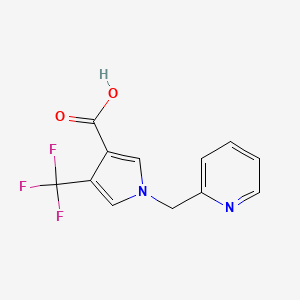
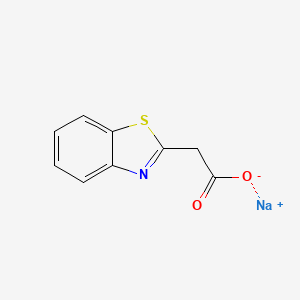
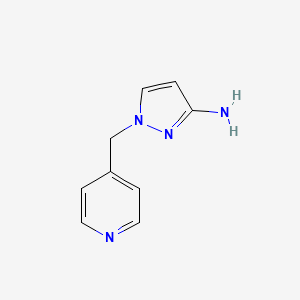
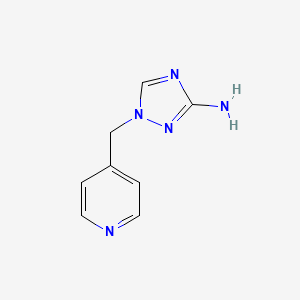
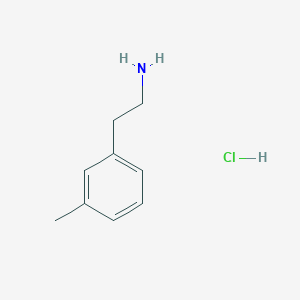
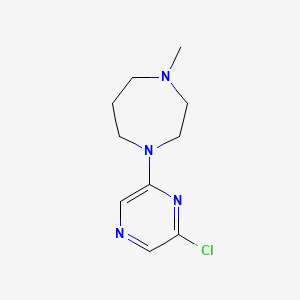

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
